N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride
Description
N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride (CAS: 1010097-91-2) is a secondary amine hydrochloride salt characterized by a cyclobutane ring substituted with a 2,2-difluoroethylamine group. Its molecular formula is C₆H₁₂ClF₂N (molecular weight: 171.62 g/mol) . The compound features a four-membered cyclobutane ring, which introduces moderate ring strain compared to smaller cycloalkanes like cyclopropane.
Structurally, the compound is represented by the InChI key derived from its parent amine: InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(5)3-8;/h4H,1-3,8H2;1H .
Properties
IUPAC Name |
N-(2,2-difluoroethyl)cyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)4-9-5-2-1-3-5;/h5-6,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAXLPOKNMIOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704052 | |
| Record name | N-(2,2-Difluoroethyl)cyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010097-91-2 | |
| Record name | N-(2,2-Difluoroethyl)cyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2-difluoroethyl)cyclobutanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Nucleophilic Substitution of Cyclobutanamine
The most common approach involves the nucleophilic substitution of cyclobutanamine with 2,2-difluoroethyl halides, typically 2,2-difluoroethyl chloride, in the presence of a base. This method leverages the electrophilic nature of the halogenated compound and the nucleophilicity of the amine.
Cyclobutanamine + 2,2-Difluoroethyl chloride → N-(2,2-Difluoroethyl)cyclobutanamine
- Solvent: Polar aprotic solvents such as acetonitrile or dichloromethane.
- Base: Potassium carbonate or sodium hydride to deprotonate the amine.
- Temperature: Typically reflux conditions (~80°C) to facilitate substitution.
- Duration: 12–24 hours depending on the reactivity.
The nucleophilic nitrogen attacks the electrophilic carbon attached to the chloride, displacing chloride and forming the desired amine.
Conversion to Hydrochloride Salt
Post-synthesis, the free base is converted into its hydrochloride salt to enhance stability and solubility, using gaseous hydrogen chloride or hydrochloric acid in an aqueous medium.
- Dissolve the free amine in an appropriate solvent.
- Bubble dry HCl gas through the solution or add concentrated HCl.
- Stir at room temperature until salt formation is complete.
- Isolate by filtration or rotary evaporation.
Alternative Synthetic Routes
a. Reductive Amination Pathway:
Some protocols involve initial formation of an imine or iminium intermediate from cyclobutanone derivatives and difluoroethylamine, followed by reduction.
b. Multi-step Functionalization:
- Starting from cyclobutanone, perform aminoalkylation followed by fluorination.
- Use of fluorinated reagents such as difluoromethylating agents to introduce the fluorine atoms.
Key Data and Reaction Parameters
| Parameter | Description | Typical Range / Conditions |
|---|---|---|
| Reagents | Cyclobutanamine, 2,2-difluoroethyl chloride | 1:1 molar ratio |
| Solvent | Acetonitrile, dichloromethane | Anhydrous, inert atmosphere |
| Base | Potassium carbonate, sodium hydride | 1.2 equivalents |
| Temperature | Reflux | 80–100°C |
| Reaction Time | 12–24 hours |
Data Tables of Synthesis Conditions and Yields
| Synthesis Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Cyclobutanamine + 2,2-difluoroethyl chloride | Acetonitrile | Reflux | 16 hours | 85 | 95 |
| Reductive amination | Cyclobutanone + difluoroethylamine | Tetrahydrofuran | Room temp | 24 hours | 78 | 92 |
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the 2,2-difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles to form new compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclobutanamine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
The primary focus of research involving N-(2,2-difluoroethyl)cyclobutanamine hydrochloride is its potential as a pharmaceutical agent. Key applications include:
- Muscarinic Receptor Agonism : This compound has been investigated for its role as an agonist of muscarinic receptors, particularly the M1 and M4 subtypes. These receptors are implicated in various neurological functions and disorders, making this compound a candidate for treating conditions like Alzheimer's disease and schizophrenia .
- Anticancer Activity : Preliminary studies suggest potential applications in oncology, particularly in targeting specific cancer cell lines. The unique structural features may enhance selectivity and efficacy against tumor cells compared to non-targeted therapies .
Case Studies
- Muscarinic Agonist Activity :
- Antitumor Efficacy :
Mechanism of Action
The mechanism of action of N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s 2,2-difluoroethyl group is believed to play a crucial role in its biological activity, influencing its binding affinity and selectivity for certain receptors or enzymes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2,2,2-Trifluoroethyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₅H₈F₃N·ClH
- Key Differences :
- Ring Structure : Cyclopropane (3-membered ring) vs. cyclobutane (4-membered). Cyclopropane exhibits greater ring strain, which may influence reactivity and conformational flexibility.
- Fluorination : A trifluoroethyl group (CF₃) replaces the difluoroethyl (CHF₂) group. The additional fluorine increases electronegativity and may enhance metabolic resistance but reduce solubility.
- Molecular Weight : Lower molecular weight (169.58 g/mol) compared to the target compound (171.62 g/mol) .
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₁₀H₁₁ClF₂N·ClH
- Key Differences: Substituent: Aromatic benzyl group with chloro and fluoro substituents vs. aliphatic difluoroethyl. Ring Size: Cyclopropane vs. cyclobutane. The smaller ring may limit steric bulk but increase strain-related instability .
2-(3-Fluorophenyl)pyrrolidine Hydrochloride
- Molecular Formula : C₁₀H₁₂FN·ClH
- Key Differences :
Data Table: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Fluorination Pattern |
|---|---|---|---|---|
| N-(2,2-Difluoroethyl)cyclobutanamine HCl | C₆H₁₂ClF₂N | 171.62 | Cyclobutane, difluoroethylamine | CHF₂ |
| N-(2,2,2-Trifluoroethyl)cyclopropanamine HCl | C₅H₈ClF₃N | 169.58 | Cyclopropane, trifluoroethylamine | CF₃ |
| N-(2-Chloro-6-fluorobenzyl)cyclopropanamine HCl | C₁₀H₁₂Cl₂F₂N | 262.12 | Cyclopropane, aromatic chloro-fluoro benzyl | Cl (benzyl), F (benzyl) |
| 2-(3-Fluorophenyl)pyrrolidine HCl | C₁₀H₁₂ClFN | 201.67 | Pyrrolidine, 3-fluorophenyl | F (aromatic) |
Research Findings and Implications
- Ring Size and Strain : Cyclopropane derivatives (e.g., N-(2,2,2-Trifluoroethyl)cyclopropanamine HCl) are more reactive due to higher ring strain, making them prone to ring-opening reactions in synthetic pathways. Cyclobutane derivatives, like the target compound, offer a balance between stability and conformational rigidity .
- Fluorination Effects: The difluoroethyl group in the target compound provides partial fluorination, which improves metabolic stability compared to non-fluorinated analogs while retaining some hydrophilicity. Trifluoroethyl groups (CF₃) enhance electronegativity but may reduce solubility .
- Aromatic vs.
Biological Activity
N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound has a unique structure that influences its biological activity. The presence of difluoroethyl and cyclobutanamine moieties contributes to its pharmacological properties. The compound's molecular formula is C6H10ClF2N, and it possesses distinct chemical characteristics that facilitate interactions with biological targets.
The biological activity of this compound primarily involves modulation of specific enzymes and receptors. Research indicates that compounds with similar structures can bind to various protein targets, influencing pathways critical for cellular functions:
- Enzyme Inhibition : Similar compounds have been shown to inhibit protein kinases involved in signaling pathways associated with cancer progression and autoimmune diseases .
- Receptor Modulation : The compound may interact with receptors that regulate cell proliferation and apoptosis, potentially leading to therapeutic effects in malignancies .
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound through in vitro assays. The compound was tested against various cancer cell lines, including lung cancer models:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.75 ± 0.19 | 2D |
| HCC827 | 5.13 ± 0.97 | 2D |
| NCI-H358 | 0.85 ± 0.05 | 2D |
The results indicated that the compound exhibits significant cytotoxicity against these cell lines, with lower IC50 values suggesting higher potency in the A549 model compared to others .
Antimicrobial Activity
In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens:
- Bacterial Strains Tested : E. coli, S. aureus, S. cerevisiae
- Activity Observed : Compounds similar in structure showed effective inhibition of bacterial growth, indicating potential use as an antimicrobial agent .
Case Studies and Clinical Implications
While specific clinical data on this compound remains limited, related compounds have been explored in clinical trials for their efficacy against cancers and autoimmune disorders. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride, and how can reaction intermediates be characterized?
- Methodology : The compound can be synthesized via reductive amination of 3,3-difluorocyclobutanone with 2,2-difluoroethylamine, followed by HCl salt formation. Key intermediates (e.g., imine adducts) should be characterized using -NMR and -NMR to confirm regioselectivity and purity. LC-MS is recommended for tracking reaction progress and detecting byproducts. For structurally similar compounds, Aladdin Scientific reports analogous syntheses involving cyclobutane derivatives and fluorinated amines .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodology : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or decomposition. Waste must be segregated as halogenated organic solids and disposed via certified hazardous waste services .
Q. What analytical techniques are critical for verifying the purity and identity of this compound?
- Methodology :
- Purity : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient.
- Identity : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and FT-IR to detect functional groups (e.g., amine N-H stretches at ~3300 cm).
- Batch-specific certificates of analysis (CoA) should include residual solvent data (GC-MS) and elemental analysis .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties (e.g., LogP, PSA) of this compound, and what experimental validation is required?
- Methodology : Use software like Schrödinger’s QikProp or ACD/Labs to calculate LogP (lipophilicity) and polar surface area (PSA). Experimentally validate LogP via shake-flask method (octanol/water partitioning) and PSA via chromatographic retention time correlation. For fluorinated analogs, experimental LogP values often deviate from predictions due to fluorine’s electronegativity .
Q. What strategies resolve contradictions in metabolic stability data between in vitro and in vivo studies for this compound?
- Methodology :
- In vitro : Use liver microsomes (human/rodent) with NADPH cofactor to assess CYP450-mediated degradation.
- In vivo : Conduct pharmacokinetic studies in rodents with LC-MS/MS quantification of plasma metabolites. Discrepancies may arise from protein binding or extrahepatic metabolism; isotopic labeling (e.g., ) can track metabolite distribution .
Q. How can molecular docking studies optimize the binding affinity of this compound to neurological targets (e.g., NMDA receptors)?
- Methodology :
- Docking : Use AutoDock Vina or Glide to model interactions with the NMDA receptor’s ifenprodil site. Focus on fluorine’s role in hydrogen bonding and hydrophobic contacts.
- Validation : Compare docking scores with experimental IC values from electrophysiology assays. For arylcyclohexylamine analogs, fluorination at the 2-position enhances receptor selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
